

Data Presentation: Predicted FT-IR Peak Assignments

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Compound of Interest

Compound Name: *(5-Amino-2-fluorophenyl)methanol*

CAS No.: 84832-00-8

Cat. No.: B151750

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The FT-IR spectrum of **(5-Amino-2-fluorophenyl)methanol** is characterized by the vibrational modes of its primary functional groups: the hydroxyl (-OH) group of the alcohol, the amino (-NH₂) group, the carbon-fluorine (C-F) bond, and the substituted benzene ring. The expected absorption bands, their corresponding vibrational modes, and typical intensity are summarized in the table below.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
3400-3200	O-H (Alcohol)	Stretching, H-bonded	Strong, Broad
3500-3300	N-H (Amine)	Asymmetric & Symmetric Stretching	Medium, Two Bands
3100-3000	C-H (Aromatic)	Stretching	Medium to Weak
2950-2850	C-H (Alkyl)	Asymmetric & Symmetric Stretching	Medium
1620-1580	N-H (Amine)	Scissoring (Bending)	Medium to Strong
1600-1450	C=C (Aromatic)	Ring Stretching	Medium to Strong
1450-1350	C-H (Alkyl)	Bending	Medium
1350-1250	C-O (Alcohol)	Stretching	Strong
1330-1250	C-N (Aromatic Amine)	Stretching	Strong
1250-1000	C-F (Aryl Fluoride)	Stretching	Strong
900-675	C-H (Aromatic)	Out-of-plane Bending	Strong

Experimental Protocols

To obtain a high-quality FT-IR spectrum of **(5-Amino-2-fluorophenyl)methanol**, a solid sampling technique is required. The following protocols are recommended.

Sample Preparation: KBr Pellet Method[1][2]

The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FT-IR spectroscopy.[1]

- Grinding: Using an agate mortar and pestle, grind 1-2 mg of the **(5-Amino-2-fluorophenyl)methanol** sample to a fine powder.[2]
- Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[2] The sample concentration in KBr should be between 0.2% and 1%.[3] Gently mix

the sample and KBr with a spatula, then grind the mixture thoroughly to ensure a homogenous distribution.

- Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[2]
- Background Collection: A background spectrum should be collected using a blank KBr pellet to account for any atmospheric interference and instrumental background.[1]

Alternative Sample Preparation: Thin Solid Film Method[4]

This method is suitable if the compound is soluble in a volatile solvent.

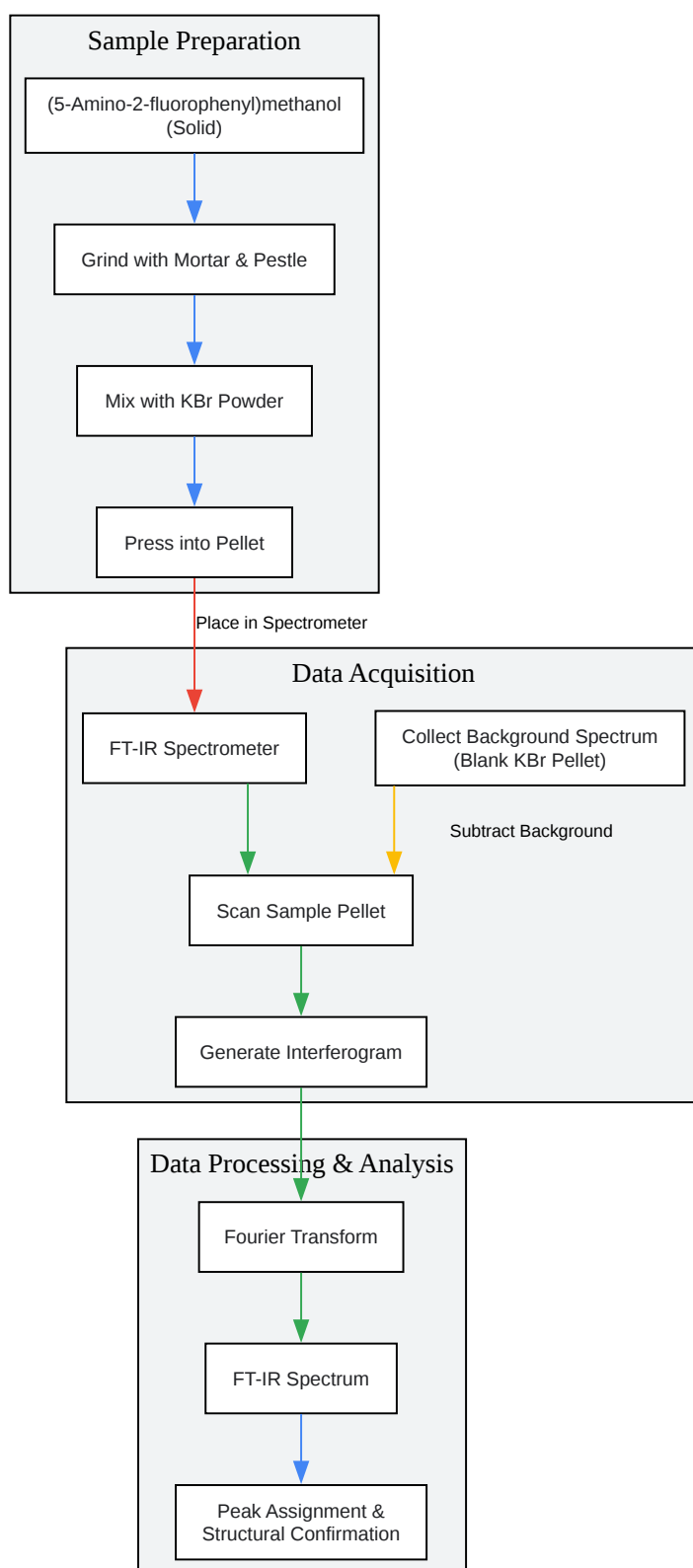
- Dissolution: Dissolve approximately 50 mg of **(5-Amino-2-fluorophenyl)methanol** in a few drops of a suitable volatile solvent, such as methylene chloride or acetone.[4]
- Film Formation: Place a single drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4] Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.[4]
- Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. If the signal is too weak, an additional drop of the solution can be added and the solvent evaporated. If the signal is too strong, the plate should be cleaned and a more dilute solution used.[4]

Data Acquisition

- Instrument Setup: The FT-IR spectrometer should be properly purged to minimize atmospheric water and carbon dioxide interference.
- Measurement: Place the prepared sample (KBr pellet or thin film on a salt plate) in the spectrometer's sample compartment.
- Spectral Range: Scan the sample, typically in the mid-infrared range of 4000 cm^{-1} to 400 cm^{-1} . [5]

- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Mandatory Visualization



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Caption: Workflow for FT-IR analysis of a solid sample.

Interpretation of the Spectrum

The FT-IR spectrum provides a molecular "fingerprint" of the sample, allowing for the identification of its functional groups.^{[5][6]}

- O-H and N-H Stretching Region (3500-3200 cm^{-1}): The presence of a broad band in this region is indicative of the O-H stretching of the alcohol group, likely involved in hydrogen bonding. Overlapping this, two sharper bands are expected for the asymmetric and symmetric N-H stretching of the primary amine group.
- C-H Stretching Region (3100-2850 cm^{-1}): Weaker absorptions just above 3000 cm^{-1} are characteristic of aromatic C-H stretching. Bands just below 3000 cm^{-1} arise from the C-H stretching of the methylene group in the methanol substituent.
- Fingerprint Region (below 1600 cm^{-1}): This region contains a wealth of information.
 - The N-H bending (scissoring) vibration of the primary amine is expected around 1600 cm^{-1} .
 - Aromatic C=C ring stretching vibrations will appear as a series of bands between 1600 and 1450 cm^{-1} .
 - Strong absorptions corresponding to the C-O stretching of the primary alcohol and the C-N stretching of the aromatic amine are anticipated in the 1350-1250 cm^{-1} range.
 - A prominent and strong band due to the C-F stretching vibration is expected between 1250 and 1000 cm^{-1} . The exact position can be influenced by the substitution pattern on the aromatic ring.
 - Strong bands in the 900-675 cm^{-1} region are due to the out-of-plane C-H bending of the substituted aromatic ring, which can provide information about the substitution pattern.

By carefully analyzing the positions, shapes, and intensities of the absorption bands in the FT-IR spectrum, researchers can confirm the presence of the key functional groups in **(5-Amino-2-fluorophenyl)methanol** and verify the compound's identity.

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